molecular formula C19H21NO B1629138 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 666726-32-5

6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B1629138
M. Wt: 279.4 g/mol
InChI Key: QRLZVPMAUWNKEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring system, with a 2-methoxyphenyl group substituted at the 6th position. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The methoxyphenyl group might be susceptible to reactions involving the aromatic ring, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers could all influence properties such as solubility, melting point, boiling point, and reactivity .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized or new synthetic routes could be explored .

properties

IUPAC Name

6-(2-methoxyphenyl)-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-13-12-19(2,3)20-17-10-9-14(11-16(13)17)15-7-5-6-8-18(15)21-4/h5-12,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLZVPMAUWNKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C3=CC=CC=C3OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626528
Record name 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline

CAS RN

666726-32-5
Record name 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 g of 2-methoxy-4′-aminobiphenyl, 4.4 g of iodine, 44 g of magnesium sulfate and 600 mL of acetone was heated in a sealed flask at 120° C. overnight. The reaction mixture was cooled down to room temperature and filtered through diatomaceous earth. The residue was rinsed with acetone and the solvent was evaporated in vacuo. The residue was purified by flash chromatography to yield 2.4 g of 6-(2-methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline as a foam.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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